ethyl N-(4-sulfamoylphenyl)carbamate
Description
Contextualization of the Sulfonamide-Carbamate Scaffold in Chemical Biology
The sulfonamide-carbamate scaffold represents a hybrid structure that combines two moieties of significant importance in medicinal chemistry. The sulfonamide group (-SO₂NHR) is a cornerstone of many therapeutic agents, renowned for its ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting bacterial folic acid synthesis. wikipedia.org Beyond their antibacterial role, sulfonamides exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. ajchem-b.comnih.gov Their utility stems from their chemical stability and their capacity to act as building blocks in the synthesis of diverse pharmaceutical compounds. ajchem-b.com
The integration of both a sulfonamide and a carbamate (B1207046) functional group into a single molecular scaffold creates a molecule with multifaceted potential. This combination allows for the exploration of novel structure-activity relationships, where one group might anchor the molecule to a biological target while the other modulates its physicochemical properties or provides an additional point of interaction. Researchers have investigated sulfonamide-carbamate hybrids for various therapeutic targets, including as enzyme inhibitors and anticonvulsants. nih.govresearchgate.netresearchgate.net
Historical Perspective of Related Sulfonamide and Carbamate Analogues in Academic Investigations
The academic and industrial investigation of sulfonamides and carbamates has followed distinct but occasionally intersecting paths over the past century.
Sulfonamides: The era of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil by Gerhard Domagk at Bayer. wikipedia.orgresearchgate.net Initially developed as a dye, Prontosil was found to be a prodrug that metabolizes in the body to sulfanilamide (B372717), the active antibacterial agent. openaccesspub.org This discovery marked the dawn of systemic antibacterial therapy, predating the widespread use of penicillin. wikipedia.orgresearchgate.net The subsequent decades saw the synthesis of thousands of sulfanilamide derivatives, leading to drugs with improved efficacy and broader applications, including treatments for pneumonia and urinary tract infections. wikipedia.orgopenaccesspub.org Later research expanded the scope of sulfonamides to non-antibacterial roles, leading to the development of diuretics, and antidiabetic agents like the sulfonylureas. openaccesspub.org
Carbamates: The history of carbamates in research dates back to the isolation of physostigmine (B191203) from the Calabar bean in 1864. nih.gov Physostigmine, a methylcarbamate ester, was initially used for treating glaucoma. nih.gov The broader application of synthetic carbamates began in the mid-20th century, particularly in agriculture, where they were developed as insecticides and herbicides. nih.gov In medicinal chemistry, the carbamate moiety gained prominence as a versatile functional group. It has been incorporated into drugs and prodrugs to improve stability and pharmacokinetic properties. acs.orgnih.gov For example, carbamates can act as slow substrates for enzymes like acetylcholinesterase, leading to a prolonged inhibitory effect. mdpi.com
The convergence of these two research streams has led to the design of hybrid molecules, such as ethyl N-(4-sulfamoylphenyl)carbamate, with the aim of harnessing the favorable properties of both functional groups.
Overview of Research Trajectories for Sulfamoylphenyl Carbamates and Closely Related Structures
Research into sulfamoylphenyl carbamates and structurally similar compounds has primarily focused on their potential as modulators of the central nervous system (CNS) and as enzyme inhibitors.
One significant area of investigation is their anticonvulsant activity. A series of sulfamoylphenyl carbamate derivatives have been synthesized and evaluated for their effectiveness in preclinical models of epilepsy. For instance, research has highlighted 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) as a potent anticonvulsant in the maximal electroshock (MES) test in rats. researchgate.net Subsequent studies have explored analogues like 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), examining the anticonvulsant properties of its individual enantiomers. researchgate.net This line of research suggests that the sulfamoylphenyl carbamate scaffold is a promising template for developing new CNS-active agents.
Another major research trajectory involves the design of sulfonamide-based carbamates as enzyme inhibitors. A notable target is butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Scientists have prepared series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates and tested their ability to inhibit both acetylcholinesterase (AChE) and BChE. nih.govmdpi.com Several of these compounds have demonstrated strong and selective inhibition of BChE, with some being more potent than the clinically used drug rivastigmine. nih.gov
Furthermore, related structures incorporating a carbamate moiety and a sulfonamide or a similar functional group have been explored as inhibitors of other enzymes, such as fatty acid amide hydrolase (FAAH). nih.gov O-biphenyl-3-yl carbamates bearing a sulfamoyl group have been investigated in this context, with a focus on achieving peripherally restricted inhibition to avoid CNS side effects. nih.gov These studies provide insights into how the sulfamoyl group can influence the pharmacokinetic properties of carbamate-based inhibitors. nih.gov
Table 2: Examples of Research on Sulfamoylphenyl Carbamates and Related Structures
| Compound/Series | Research Focus | Key Findings | Source |
|---|---|---|---|
| 3-Methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | Anticonvulsant Activity | Potent activity in the rat maximal electroshock (MES) test. | researchgate.net |
| 3-Methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) | Anticonvulsant Activity | Enantiomers show anticonvulsant activity in the MES test. | researchgate.net |
| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | Enzyme Inhibition (BChE) | Strong and preferential inhibition of butyrylcholinesterase (BChE), with some compounds more potent than rivastigmine. | nih.govmdpi.com |
| O-Biphenyl-3-yl carbamates with sulfamoyl group | Enzyme Inhibition (FAAH) | The sulfamoyl moiety is explored for its role in achieving peripheral restriction of FAAH inhibitors. | nih.gov |
Properties
IUPAC Name |
ethyl N-(4-sulfamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-2-15-9(12)11-7-3-5-8(6-4-7)16(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBTCACUIWLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl N 4 Sulfamoylphenyl Carbamate and Its Analogues
Direct Synthesis Routes
The most straightforward approaches to ethyl N-(4-sulfamoylphenyl)carbamate involve the formation of the carbamate (B1207046) linkage directly onto the 4-aminobenzenesulfonamide (sulfanilamide) core.
Methods Involving Sulfanilamide (B372717) and Ethyl Carbamate Derivatives
A prevalent and direct method for the synthesis of this compound is the acylation of the aromatic amine of sulfanilamide with an ethyl carbamate precursor, most commonly ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. asianpubs.orgasianpubs.org The reaction of an amine with ethyl chloroformate is a well-established method for carbamate formation. mdpi.comorgsyn.org
For instance, the reaction of 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one with two equivalents of ethyl chloroformate in acetone (B3395972) at 0°C in the presence of pyridine (B92270) afforded the corresponding bis(ethyl carbamate) derivative in 88% yield. asianpubs.org A general procedure involves dissolving the amine in a suitable solvent, such as ether or toluene, and adding ethyl chloroformate, often at reduced temperatures to control the reaction's exothermicity. orgsyn.orgrutgers.edu The use of a base like pyridine or triethylamine (B128534) is crucial for scavenging the generated HCl. asianpubs.orgmdpi.com
| Starting Material | Reagent | Solvent | Base | Conditions | Product | Yield | Reference |
| 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one | Ethyl chloroformate | Acetone | Pyridine | 0°C, 2h | 2,6-bis(4-ethylcarbamatophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one | 88% | asianpubs.org |
| Methylamine (33% aq. solution) | Ethyl chloroformate | Ether | Sodium hydroxide (B78521) | < 5°C | Ethyl N-methylcarbamate | 88-90% | orgsyn.org |
| Monoacetyl hexamethylenediamine | Ethyl chloroformate | Toluene | Pyridine | 5°C, then RT | N-(6-aminohexyl)carbamic acid ethyl ester derivative | - | rutgers.edu |
Utilization of 4-Isothiocyanatophenyl Sulfonamide Intermediates
An alternative strategy for creating analogues involves the use of 4-isothiocyanatophenyl sulfonamide as a key intermediate. Isothiocyanates are versatile precursors for the synthesis of various sulfur and nitrogen-containing compounds. rsc.orgmdpi.com The reaction of 4-aminobenzenesulfonamide with reagents like thiophosgene (B130339) can generate the corresponding isothiocyanate. This intermediate can then be reacted with various nucleophiles to introduce diverse functionalities. For the synthesis of carbamate analogues, the isothiocyanate can be reacted with an alcohol, such as ethanol, although this is less common for direct carbamate synthesis compared to the chloroformate method. A more frequent application of the isothiocyanate intermediate is in the synthesis of thiourea (B124793) derivatives, which can be considered analogues of the carbamate.
Derivatization Strategies for Structural Diversification
To explore the structure-activity relationships of this compound, extensive derivatization has been undertaken. These strategies involve the introduction of diverse chemical moieties to the core structure.
Introduction of Heterocyclic Moieties (e.g., Thiourea, Oxazole (B20620), Thiazole)
The incorporation of heterocyclic rings is a common strategy to modulate the physicochemical and pharmacological properties of a lead compound.
Thiourea Derivatives: The synthesis of thiourea analogues is readily achieved by reacting 4-aminobenzenesulfonamide or its derivatives with isothiocyanates. nih.govorganic-chemistry.orgresearchgate.netanalis.com.mynih.gov For example, a series of 1-aroyl-3-(4-aminosulfonylphenyl)thiourea derivatives were synthesized by reacting 4-aminobenzenesulfonamide with freshly prepared aroyl isothiocyanates in dry acetonitrile. nih.gov This approach allows for the introduction of a wide variety of substituents on the thiourea moiety.
Oxazole Derivatives: Oxazole-containing sulfonamides have been synthesized through various routes. One common method involves the cyclization of an α-haloketone with an amide. For instance, a series of 1,3-oxazole sulfonamides were prepared by reacting an amine with a pre-formed oxazole-containing sulfonyl chloride. nih.gov Another powerful method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring. nih.gov This allows for the incorporation of the sulfonamide moiety at different positions of the oxazole scaffold. The synthesis of 1,3,4-oxadiazole-containing sulfonamide derivatives has also been reported. semanticscholar.orgjocpr.com
Thiazole (B1198619) Derivatives: Thiazole-sulfonamide derivatives have been synthesized using sulfanilamide as a starting material. nih.goviaea.orgresearchgate.netiaea.orgnih.gov A common synthetic route involves the reaction of a thioamide with an α-halocarbonyl compound. For example, 2-Chloro-N-(4-sulfamoylphenyl) acetamide, prepared from sulfanilamide and chloroacetyl chloride, was reacted with thiourea to yield 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide (B165840). nih.gov This thiazole derivative can be further modified to generate a library of compounds.
| Heterocycle | Synthetic Approach | Starting Materials | Key Reagents | Product Type | Reference |
| Thiourea | Reaction with isothiocyanate | 4-Aminobenzenesulfonamide | Aroyl isothiocyanates | 1-Aroyl-3-(4-aminosulfonylphenyl)thioureas | nih.gov |
| Oxazole | Sulfonylation of pre-formed oxazole | Oxazole amine | Sulfonyl chloride | 1,3-Oxazole sulfonamides | nih.gov |
| Thiazole | Hantzsch thiazole synthesis | 2-Chloro-N-(4-sulfamoylphenyl) acetamide | Thiourea | 4-((2-Aminothiazol-4-yl) amino) benzenesulfonamides | nih.gov |
Modifications of the Phenyl Ring and Sulfamoyl Group
Structural modifications to the phenyl ring and the sulfamoyl group of the core 4-aminobenzenesulfonamide scaffold can significantly impact biological activity.
Phenyl Ring Modifications: The introduction of substituents on the phenyl ring can alter the electronic and steric properties of the molecule. Increased antibacterial activity of sulfonamides has been observed upon substitution with electron-withdrawing groups like a nitro group. nih.gov The synthesis of phenyl sulfonamide derivatives with various substituents on the phenyl ring has been achieved through classical methodologies involving functional group interconversions starting from substituted anilines. nih.gov
Sulfamoyl Group Modifications: The primary sulfonamide group (-SO₂NH₂) is a key pharmacophoric feature, often involved in crucial interactions with biological targets. Derivatization at this site can lead to secondary or tertiary sulfonamides. These modifications can be achieved by reacting the primary sulfonamide with alkylating or acylating agents. However, the poor nucleophilicity of the sulfonamide nitrogen can make these reactions challenging. Recent methods have utilized activating agents, such as pyrylium (B1242799) salts, to facilitate the conversion of primary sulfonamides to sulfonyl chlorides, which are then readily reacted with various nucleophiles to generate a diverse range of derivatives. researchgate.net The synthesis of N-substituted sulfonamide derivatives has been explored to create compounds with varied biological profiles. researchgate.net
Formation of Hybrid Pharmacophores
A contemporary strategy in drug design is the creation of hybrid molecules that combine two or more pharmacophoric units into a single entity. This approach aims to achieve improved affinity, selectivity, or a dual mode of action.
Several studies have reported the synthesis of hybrid molecules incorporating the sulfanilamide scaffold. For example, a hybrid pharmacophore approach was used to design and synthesize a series of potent carbonic anhydrase II inhibitors containing sulfonamide, amide, and amine functionalities. nih.gov Another study detailed the synthesis of novel sulfonamide derivatives bearing different heterocyclic rings, such as furo[3,2-b]pyrrole and thieno[3,2-b]pyrrole, to create hybrid compounds with selective inhibitory activity against different carbonic anhydrase isoforms. nih.gov The design of these hybrids often involves linking the sulfonamide moiety to another pharmacophore via a suitable linker, such as an imine or a carboxamide group, to ensure the correct spatial orientation of the interacting groups. rsc.orgrsc.org
Reaction Mechanism Elucidation in Synthesis
The elucidation of reaction mechanisms is fundamental to understanding and optimizing synthetic processes. For the most direct synthesis of this compound from sulfanilamide and ethyl chloroformate, the reaction proceeds via a nucleophilic acyl substitution mechanism.
The mechanism unfolds in the following steps:
Nucleophilic Attack: The nitrogen atom of the primary amino group (-NH₂) in sulfanilamide acts as a nucleophile. It attacks the electrophilic carbonyl carbon of ethyl chloroformate. This leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen develops a negative charge and the nitrogen atom acquires a positive charge.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The electron pair from the negatively charged oxygen atom reforms the carbon-oxygen double bond.
Leaving Group Departure: Simultaneously, the chloride ion (Cl⁻), being a good leaving group, is expelled.
Deprotonation: A base present in the reaction mixture (e.g., triethylamine or pyridine) removes a proton from the positively charged nitrogen atom, neutralizing it and yielding the final this compound product along with the protonated base (e.g., triethylammonium (B8662869) chloride).
Studies on related reactions, such as the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate, demonstrate how mechanisms are investigated. chemicalbook.com Such studies often involve kinetic analysis, examining the dependence of the reaction rate on pH and buffer concentrations to identify rate-determining steps and the involvement of specific catalytic species (e.g., specific base catalysis). chemicalbook.com For instance, the proposed mechanism for the formation of certain sulfonamide carbamate hybrids involves the initial nucleophilic addition of a carbamate to an isothiocyanate, followed by intramolecular cyclization and rearrangement, highlighting the complex pathways that can be elucidated through detailed mechanistic studies. researchgate.net
General Spectroscopic and Analytical Characterization Techniques for Synthetic Products
The identity, structure, and purity of this compound and its analogues are confirmed using a suite of standard spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides information on the chemical environment of protons. For this compound, a characteristic ¹H NMR spectrum would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-) of the ethyl group. The aromatic protons would typically appear as two distinct doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. Signals for the carbamate N-H and the sulfonamide -SO₂NH₂ protons would also be present, often as broad singlets. rsc.org
¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbon of the carbamate, the two carbons of the ethyl group, and the four unique carbons of the phenyl ring. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The IR spectrum of a sulfonamide carbamate would exhibit characteristic absorption bands. For example, a strong absorption corresponding to the carbonyl (C=O) stretch of the carbamate group is typically observed around 1700-1730 cm⁻¹. Other important signals include N-H stretching vibrations (around 3300-3400 cm⁻¹), S=O stretching for the sulfonamide group (typically two bands around 1350 cm⁻¹ and 1160 cm⁻¹), and C-N stretching vibrations. rsc.orgresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of the synthesized compound. Techniques like High-Resolution Mass Spectrometry (HRMS) provide a highly accurate mass measurement, which can definitively confirm the molecular formula. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate the compound from impurities and provide its mass spectrum simultaneously. nih.gov
Chromatographic Techniques: Chromatography is essential for both the purification of the synthetic product and the assessment of its purity.
Column Chromatography: This is a standard method for purifying the crude product after the reaction. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final compound and to quantify it. nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile carbamates and is often coupled with a mass spectrometer. asianpubs.org
The table below summarizes the expected spectroscopic data for the characterization of a typical N-aryl ethyl carbamate, based on data from known analogues.
Table 2: General Spectroscopic Data for N-Aryl Ethyl Carbamate Analogues
| Technique | Feature | Typical Chemical Shift / Frequency | Reference |
|---|---|---|---|
| ¹H NMR | Ethyl (-CH₃) | δ 1.2-1.5 ppm (triplet) | researchgate.net |
| Ethyl (-CH₂-) | δ 4.2-4.7 ppm (quartet) | researchgate.net | |
| Aromatic (Ar-H) | δ 7.0-8.5 ppm (multiplets/doublets) | rsc.orgresearchgate.net | |
| Amide (N-H) | δ 8.0-9.5 ppm (broad singlet) | researchgate.net | |
| IR | N-H Stretch | ν 3200-3400 cm⁻¹ | rsc.org |
| C=O Stretch | ν 1700-1730 cm⁻¹ | rsc.org | |
| S=O Stretch (Sulfonamide) | ν ~1350 & ~1160 cm⁻¹ | N/A | |
| MS | Molecular Ion Peak | [M]⁺ or [M+H]⁺ | researchgate.net |
Mechanistic Investigations of Ethyl N 4 Sulfamoylphenyl Carbamate and Analogues
Enzyme Inhibition Mechanisms
The biological activity of ethyl N-(4-sulfamoylphenyl)carbamate and its related analogues is primarily attributed to their ability to inhibit specific enzyme systems. The core structure, featuring a benzenesulfonamide (B165840) moiety, is a well-established pharmacophore for targeting metalloenzymes, particularly zinc-containing enzymes like carbonic anhydrases. Mechanistic studies have focused on understanding the molecular interactions that govern the potency and selectivity of these compounds.
The primary sulfonamide group (SO₂NH₂) is a classical zinc-binding group (ZBG) that allows this class of compounds to act as potent inhibitors of carbonic anhydrases (CAs). nih.gov CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govunifi.it In humans, multiple CA isoforms exist (e.g., hCA I, II, IX, XII), and their inhibition has therapeutic potential in various diseases, including glaucoma and cancer. nih.govmdpi.com
The fundamental mechanism of inhibition by this compound and its analogues involves the direct interaction of the sulfonamide group with the zinc ion in the active site of the carbonic anhydrase enzyme. nih.govnih.gov The active site of a-CAs contains a Zn(II) ion tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. nih.govgusc.lv
The inhibitory action proceeds via the binding of the sulfonamide group in its deprotonated, anionic form (R-SO₂NH⁻) to the catalytic zinc ion. nih.govnih.gov This displaces the zinc-bound water/hydroxide, which is crucial for the catalytic cycle. gusc.lv The inhibitor's anion forms a stable coordination bond with the positively charged Zn(II) ion, effectively blocking the enzyme's activity. nih.gov The geometry of the sulfonamide's sulfur atom is tetrahedral, which is believed to contribute to its effective binding within the active site. nih.gov The affinity of these inhibitors is influenced by factors such as the pKa of the zinc-binding group; an effective inhibitor must dissociate readily to form the anion but should not be an excessively strong or weak acid. nih.gov
While the sulfonamide group provides the anchor to the active site zinc, the rest of the molecule—the "tail"—is crucial for determining the inhibitor's affinity and selectivity for different CA isoforms. nih.gov The various CA isoforms have active site cavities that differ in size, shape, and the identity of key amino acid residues. Inhibitors can achieve isoform selectivity by exploiting these differences through additional interactions between their tail structures and the enzyme's active site. nih.gov
Cytosolic isoforms hCA I and II are considered off-target for many applications, and their inhibition can lead to undesirable side effects. researchgate.net In contrast, the transmembrane, tumor-associated isoforms hCA IX and XII are key targets for anticancer drug design. mdpi.comresearchgate.net
Research on various N-(4-sulfamoylphenyl)carbamate analogues and related sulfonamides has demonstrated significant variability in isoform selectivity. For instance, studies on N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides showed that these compounds were inactive against off-target hCA I and II but inhibited the target isozymes hCA IX and XII in the submicromolar to micromolar ranges. nih.gov The N-n-octyl-substituted derivative was the most potent against hCA IX, suggesting that the length and nature of the alkyl chain influence isoform-specific interactions. nih.gov Similarly, a series of 4-sulfamoylphenyl-ω-aminoalkyl ethers showed that while many compounds were potent inhibitors of all tested isoforms (hCA I, II, IX, and XII), selectivity could be achieved. nih.gov The length of the linker between the phenyl ring and the terminal group significantly impacts inhibitory power and selectivity. nih.gov
The table below summarizes the inhibitory activities (Ki) of selected sulfonamide analogues against different human carbonic anhydrase isoforms, illustrating the basis for isoform selectivity.
| Compound/Analogue Series | hCA I (Ki) | hCA II (Ki) | hCA IX (Ki) | hCA XII (Ki) | Source(s) |
| N-n-octyl-carbamimidoylbenzenesulfonamide | >100 µM | >100 µM | 0.168 µM | 0.672 µM | nih.gov |
| N-p-methylbenzyl-carbamimidoylbenzenesulfonamide | >100 µM | >100 µM | 0.421 µM | 0.335 µM | nih.gov |
| 4-Sulfamoylphenyl-ω-aminoalkyl ethers (Boc-protected, C2 linker) | 7.9 nM | 4.8 nM | 8.3 nM | 28.4 nM | nih.gov |
| 4-Sulfamoylphenyl-ω-aminoalkyl ethers (Boc-protected, C6 linker) | 8.9 nM | 3.9 nM | 5.8 nM | 20.1 nM | nih.gov |
| N-((4-sulfamoylphenyl)carbamothioyl) amides (general range) | 13.3–87.6 nM | 5.3–384.3 nM | - | - | mdpi.com |
| 4-[(3-ethyl-4-(2,4-dichlorophenyl)-dihydrothiazol-2-ylidene)amino]benzene-1-sulfonamide | 425.4 nM | 8.1 nM | 275.5 nM | 150.1 nM | nih.gov |
For this compound and related primary sulfonamides, the predominant binding mode is non-covalent. nih.gov This interaction is characterized by the formation of a coordination bond between the negatively charged nitrogen of the deprotonated sulfonamide group and the Zn(II) ion in the enzyme's active site. nih.gov This is complemented by a network of non-covalent interactions, including hydrogen bonds between the inhibitor and nearby amino acid residues like Thr199, and hydrophobic contacts with other parts of the active site pocket. nih.govgusc.lv
While the sulfonamide moiety binds non-covalently, the carbamate (B1207046) functional group is known in other contexts to act as a covalent inhibitor. For example, some carbamate-based cholinesterase inhibitors function by carbamylating a serine residue in the enzyme's active site, forming a transient covalent bond. nih.gov However, in the case of sulfonamide-based CA inhibitors, the zinc-binding mechanism is the primary and most potent mode of action. nih.gov Studies on N-unsubstituted carbamate esters (without the sulfonamide group) have shown they can also inhibit CAs by coordinating to the active site metal via their deprotonated carbamate nitrogen, which is also a non-covalent interaction. drugbank.com The presence of the highly effective sulfonamide ZBG in compounds like this compound dictates that the zinc-coordination mechanism will be the dominant inhibitory pathway.
While the primary focus of sulfonamide-based inhibitors has been on carbonic anhydrases, their potential to interact with other enzyme systems has also been explored.
Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Their inhibition is a target for treating inflammatory diseases. Research has shown that sulfonamide derivatives can act as lipoxygenase inhibitors. nih.gov A study investigating new sulfonamides derived from p-aminobenzoic acid demonstrated that several compounds exhibited good lipoxygenase inhibitory activity. nih.gov The structure-activity relationship indicated that N-alkylated products were generally more active against the enzyme than O-alkylated derivatives. nih.gov
The table below presents the lipoxygenase inhibitory activity (IC₅₀) for selected N- and O-alkylated sulfonamide derivatives.
| Compound | Substitution Type | Lipoxygenase Inhibition (IC₅₀) | Source(s) |
| 4m | N-alkylation | 15.8 ± 0.57 µM | nih.gov |
| 4g | N-alkylation | 45.3 ± 0.92 µM | nih.gov |
| 4e | N-alkylation | 63.8 ± 0.44 µM | nih.gov |
| 4f | N-alkylation | 71.2 ± 0.81 µM | nih.gov |
| 4j | N-alkylation | 91.7 ± 0.61 µM | nih.gov |
Inhibition of Other Enzyme Systems
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
This compound belongs to a class of compounds known as carbamates, which have been extensively studied for their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease, where the potentiation of cholinergic neurotransmission is desired. mdpi.com
The inhibitory mechanism of carbamates involves the carbamoylation of a serine residue within the active site of the cholinesterase enzyme. This process is analogous to the hydrolysis of acetylcholine (B1216132) by the enzyme but results in a much more stable carbamoylated enzyme intermediate. The regeneration of the active enzyme from this intermediate is significantly slower than the deacetylation process, leading to a temporary inactivation of the enzyme. nih.gov
Studies on various sulfonamide and carbamate derivatives have demonstrated a range of inhibitory potencies and selectivities for AChE and BChE. For instance, a series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates showed preferential inhibition of BChE. mdpi.com The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Several studies have reported the IC50 values for various carbamate and sulfonamide derivatives against AChE and BChE, highlighting the structural features that influence their inhibitory potential. For example, some mono- and di-sulfonamide derivatives have been synthesized and evaluated as AChE inhibitors. nih.gov Similarly, biguanide-sulfonamide derivatives have also been assessed for their inhibitory properties against both AChE and BChE. researchgate.net
The selectivity of these inhibitors for BChE over AChE is a topic of significant interest. As Alzheimer's disease progresses, BChE activity in the brain increases, suggesting that BChE-selective inhibitors may offer therapeutic benefits. mdpi.com Research on novel sulfonamide-based carbamates has led to the identification of compounds with high selectivity for BChE. mdpi.com
Below are interactive data tables summarizing the cholinesterase inhibitory activities of representative sulfonamide and carbamate analogues.
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5k) | BChE | 4.33 | mdpi.com |
| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | BChE | 6.57 | mdpi.com |
| Benzyl [(2S)-1-(benzylsulfamoyl)-4-methylpentan-2-yl]carbamate (5c) | BChE | 8.52 | mdpi.com |
| Mono-sulfonamide derivative (M1) | AChE | 42.09 µg/mL | nih.gov |
| Biguanide-sulfonamide derivative | AChE | 138.47 | researchgate.net |
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 | mdpi.com |
| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | 1.60 | mdpi.com |
Protease Inhibition Mechanisms
Carbamate derivatives have also been investigated as inhibitors of various proteases. nih.gov Unlike peptide-based inhibitors, carbamates often exhibit greater proteolytic stability. nih.gov The mechanism of protease inhibition by carbamates can vary depending on the specific protease and the structure of the carbamate.
In many cases, carbamates act as competitive inhibitors, binding to the active site of the protease and preventing the binding of the natural substrate. nih.gov This interaction is often reversible. Some carbamate derivatives have been specifically designed as inhibitors of viral proteases, such as the HIV-1 protease, where they function by directly binding to the active site. nih.gov
The structural similarity of the carbamate group to the peptide bond allows it to mimic the substrate and interact with the catalytic residues of the protease. nih.gov This can lead to the formation of a stable, non-covalent complex or, in some cases, a covalent adduct with a catalytic residue, such as a serine or cysteine, within the active site.
For example, studies on certain carbamate derivatives have shown competitive inhibition of porcine pancreatic elastase. nih.gov The inhibitory constants (Ki) for these interactions can be determined to quantify the potency of the inhibition. The development of carbamate-based inhibitors for proteases is an active area of research, with applications in various therapeutic areas, including antiviral and anticancer therapies. nih.govnih.gov
General Molecular Interactions and Binding Dynamics in Biological Systems
The interaction of this compound and its analogues with biological targets is governed by a variety of molecular forces, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Molecular docking studies are frequently employed to predict the binding modes and affinities of these compounds within the active sites of their target enzymes. researchgate.netresearchgate.netrjb.ro
Docking studies of sulfonamide derivatives against bacterial enzymes like dihydropteroate (B1496061) synthase (DHPS) have shown that these compounds can mimic the natural substrate, p-aminobenzoic acid (PABA), and form hydrogen bonds with surrounding amino acids at the active site. nih.gov Similarly, molecular docking of sulfonamide derivatives in the active site of other enzymes has been used to rationalize their observed biological activities. researchgate.netrjb.ro
The binding energy, often calculated as a docking score, provides an estimation of the stability of the ligand-protein complex. For example, a lower CDOCKER energy for a sulfonamide compound in the active site of AChE suggests a more favorable binding interaction. nih.gov These computational approaches are valuable tools for understanding the structure-activity relationships of these inhibitors and for the rational design of new, more potent analogues.
Chemical Stability and Hydrolysis Profiles in In Vitro Model Systems
The chemical stability of this compound and its analogues, particularly the carbamate functional group, is a critical factor influencing their biological activity and duration of action. Carbamates are generally considered to be more stable against hydrolysis than esters but less stable than amides. nih.gov
The hydrolysis of carbamates can occur under both acidic and basic conditions, with the base-catalyzed hydrolysis being the major pathway under physiological conditions. nih.gov The mechanism of base-catalyzed hydrolysis differs for monosubstituted and disubstituted carbamates. For N-monosubstituted carbamates, the hydrolysis proceeds through an isocyanate anion intermediate, which then decomposes to the corresponding amine and carbon dioxide. nih.gov
The rate of hydrolysis is influenced by the electronic and steric properties of the substituents on the carbamate nitrogen and the oxygen of the ester group. Electron-withdrawing groups can increase the susceptibility of the carbonyl carbon to nucleophilic attack, thereby accelerating hydrolysis. Conversely, bulky substituents can sterically hinder the approach of the nucleophile, slowing down the hydrolysis rate.
Carbamates derived from N-monosubstituted phenols are generally less stable to hydrolysis than those derived from N,N-disubstituted phenols or N-monosubstituted and N,N-disubstituted alcohols. nih.gov The stability against enzymatic hydrolysis by esterases is also an important consideration. The bioconversion of carbamate prodrugs to release the active drug often relies on rapid hydrolysis mediated by metabolic enzymes like cytochrome P450 and esterases. nih.gov
Structure Activity Relationship Sar Studies of Ethyl N 4 Sulfamoylphenyl Carbamate Derivatives
Impact of Sulfamoyl Group Modifications on Enzyme Inhibition Profiles
The unsubstituted sulfamoyl group (-SO₂NH₂) is the quintessential zinc-binding group (ZBG) for sulfonamide-based carbonic anhydrase inhibitors (CAIs). mdpi.com Its primary role is to coordinate with the Zn(II) ion located in the active site of the enzyme, a critical interaction for potent inhibition. nih.gov Consequently, modifications to this group are generally approached with caution as they can drastically alter or eliminate inhibitory activity.
The SAR for the sulfamoyl moiety is exceptionally stringent. The nitrogen atom and both oxygen atoms of the sulfonamide group are involved in a network of hydrogen bonds with the active site residues, anchoring the inhibitor in place.
N-Substitution: Generally, substitution on the sulfonamide nitrogen (secondary sulfonamides) leads to a significant decrease in CA inhibitory potency. This is because the substituent can sterically hinder the crucial coordination to the zinc ion. However, in some specific contexts, N-substitution has been explored to achieve isoform selectivity. For instance, the CA inhibitor SLC-0111, which is highly selective for the tumor-associated isoform hCA IX, features an N-substituted-sulfamoyl group. mdpi.com
Bioisosteric Replacement: Replacing the sulfonamide group with other potential zinc-binding groups is a strategy to develop novel inhibitors. However, for the benzenesulfonamide (B165840) scaffold, the sulfamoyl group remains the most effective ZBG for potent CA inhibition.
In essence, for derivatives of ethyl N-(4-sulfamoylphenyl)carbamate targeting carbonic anhydrases, the primary -SO₂NH₂ group is considered optimal and is typically conserved during lead optimization efforts.
Role of Carbamate (B1207046) Moiety Substitutions on Target Affinity and Potency
The carbamate moiety [-NHC(O)O-R] serves as a versatile linker and tail group that can be modified to enhance target affinity and fine-tune physicochemical properties. Alterations to the ester portion (the 'R' group) of the carbamate have been shown to significantly impact biological activity.
Studies on a series of (4-sulfamoylphenyl)carbamates have demonstrated that varying the length and branching of the alkyl chain of the carbamate ester influences anticonvulsant activity and CA inhibition. unifi.itresearchgate.net For example, comparing analogs of the core structure reveals a clear SAR trend. 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) showed potent effects in a maximal electroshock (MES) test, an indicator of anticonvulsant activity. unifi.it An analogous compound with a shorter alkyl chain, 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC), also demonstrated anticonvulsant properties, though with different potency. unifi.itresearchgate.net
These modifications influence how the "tail" of the inhibitor interacts with hydrophobic and hydrophilic pockets within the enzyme's active site, thereby affecting both potency and isoform selectivity. acs.org
Table 1: Impact of Carbamate Ester Modification on Anticonvulsant Activity
| Compound | Carbamate Ester Group | Anticonvulsant Activity (ED₅₀, mg/kg, i.p. in rats) |
|---|---|---|
| 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) | 3-methylpentyl | 13 unifi.it |
| racemic-3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) | 3-methylpropyl | 19 unifi.itresearchgate.net |
| (R)-MBPC | (R)-3-methylpropyl | 39 researchgate.net |
| (S)-MBPC | (S)-3-methylpropyl | 22 researchgate.net |
Influence of Phenyl Ring Functionalization on Biological Activity and Selectivity
Functionalization of the central phenyl ring is a cornerstone of the "tail approach" in designing sulfonamide-based inhibitors. nih.govnih.gov Adding substituents to the aromatic ring does not interfere with the zinc-binding function of the sulfamoyl group but can profoundly influence the inhibitor's properties by:
Introducing Additional Interactions: Substituents can form new hydrogen bonds, van der Waals forces, or hydrophobic interactions with amino acid residues in the active site. These interactions can significantly enhance binding affinity.
Modulating Isoform Selectivity: Different CA isoforms have variations in their active site architecture. A substituent that forms a favorable interaction with a residue in one isoform (e.g., hCA II) might cause a steric clash in another (e.g., hCA I), leading to isoform-selective inhibition. nih.gov Studies have shown that tail groups are key modulators of CA isoform specificity. nih.gov
For instance, the introduction of halogen atoms (e.g., chloro, fluoro) or small alkyl groups onto the benzenesulfonamide ring in various inhibitor series has been shown to enhance potency and selectivity against tumor-associated isoforms like hCA IX and XII over the ubiquitous hCA I and II. nih.govmdpi.commdpi.com
Table 2: General SAR for Phenyl Ring Substitutions in Benzenesulfonamide Inhibitors
| Substitution Position | Type of Substituent | General Effect on CA Inhibition |
|---|---|---|
| Ortho to Sulfamoyl | Small hydrophobic groups | Can enhance binding by interacting with hydrophobic pockets. |
| Meta to Sulfamoyl | Halogens, small alkyls | Often improves selectivity for specific isoforms like hCA IX/XII. |
| Ortho/Meta to Carbamate | Various functional groups | Can orient the carbamate tail towards specific sub-pockets in the active site. |
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of an inhibitor is paramount for its ability to bind effectively to a target enzyme. Conformational analysis, through methods like X-ray crystallography and computational modeling, reveals the preferred spatial arrangement of the molecule and how it fits within the enzyme's active site. nih.govrsc.org
For benzenesulfonamide-based inhibitors, the orientation of the "tail" (in this case, the ethyl carbamate group) relative to the sulfonamide-bearing phenyl ring is critical. Studies on related molecules have revealed that they can adopt folded conformations where the tail portion is positioned back towards the primary ring. rsc.org This conformation can be crucial for making secondary contacts with residues lining the active site cavity.
X-ray crystallography studies of various sulfonamides bound to different CA isoforms have provided invaluable insights into SAR. nih.gov These studies show that while the sulfamoyl group anchors the molecule to the zinc ion, the tail extends into a region of the active site that is divided into hydrophobic and hydrophilic halves. The specific interactions the tail makes in this region are dictated by its chemical nature and conformation, which in turn determines the inhibitor's potency and selectivity. nih.govnih.gov Molecular docking simulations further complement this by predicting binding modes and rationalizing the observed activities of a series of analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Prediction of Activity
Quantitative structure-activity relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR can be used to predict enzyme inhibitory potency or other biological effects before synthesis, saving time and resources.
In a typical QSAR study, various physicochemical properties, known as descriptors, are calculated for each molecule in a series. These can include:
Electronic Descriptors: Such as Hammett or Taft constants (e.g., sigma*), which quantify the electron-donating or withdrawing nature of substituents. nih.gov
Steric Descriptors: Like molar refractivity or Taft steric parameters, which relate to the size and shape of the molecule.
Hydrophobic Descriptors: Such as the partition coefficient (LogP), which measures the lipophilicity of the compound.
Topological Descriptors: Which describe the connectivity and branching of the molecule.
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the dependent variable (e.g., log(1/IC₅₀)). QSAR analyses have been successfully applied to various carbamates and sulfonamides to understand the structural requirements for enzyme inhibition. nih.govnih.govresearchgate.net
Ligand Efficiency and Lipophilic Ligand Efficiency Parameters in SAR Optimization
In modern drug discovery, potency alone is not the sole indicator of a quality lead compound. Medicinal chemists frequently use efficiency metrics to guide the optimization process, ensuring that gains in potency are achieved efficiently and without introducing undesirable physicochemical properties. sciforschenonline.org
Ligand Efficiency (LE): This metric assesses the binding affinity of a compound relative to its size (number of non-hydrogen atoms, or heavy atom count, HAC). creative-biolabs.com It is calculated as the binding energy per heavy atom. A higher LE value is desirable, indicating that the molecule is making efficient use of its atoms to achieve binding. An accepted value for a lead compound is generally above 0.3. sciforschenonline.org
LE = -ΔG / HAC ≈ (1.37 * pIC₅₀) / HAC
Lipophilic Ligand Efficiency (LLE or LiPE): This metric relates a compound's potency to its lipophilicity (LogP). wikipedia.org The goal of lead optimization is often to increase potency while minimizing increases in lipophilicity, as high lipophilicity can lead to problems with solubility, metabolism, and off-target toxicity. sciforschenonline.org A higher LLE is better, with a suggested target range of 5-7 for optimal drug candidates. wikipedia.orgcsmres.co.uk
LLE = pIC₅₀ - LogP
By tracking LE and LLE during the modification of the this compound scaffold, researchers can prioritize analogs that exhibit a favorable balance of potency, size, and lipophilicity, increasing the likelihood of developing a successful drug candidate. nih.gov For example, a modification that doubles potency (an increase of 0.3 in pIC₅₀) but also increases LogP by a full unit would result in a decrease in LLE, signaling an inefficient, lipophilicity-driven gain in potency.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is crucial for understanding the binding mode of ethyl N-(4-sulfamoylphenyl)carbamate to its potential biological targets and for predicting the strength of this interaction, often expressed as a binding affinity or docking score.
The process involves generating a three-dimensional structure of this compound and docking it into the binding site of a target protein. The scoring functions then evaluate the different poses of the ligand in the binding pocket, considering factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, docking studies of similar sulfonamide-containing compounds have been performed to predict their binding to enzymes like carbonic anhydrases or bacterial targets.
A hypothetical molecular docking study of this compound against a putative target protein could yield data such as that presented in Table 1.
Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein This table is for illustrative purposes and does not represent real experimental data.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Carbonic Anhydrase II | -7.8 | His94, His96, Thr199 | Hydrogen Bond, Hydrophobic |
| Dihydropteroate (B1496061) Synthase | -8.2 | Arg257, Lys221 | Hydrogen Bond, Electrostatic |
| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the predicted binding pose of this compound, explore its conformational flexibility within the binding site, and calculate the binding free energy with higher accuracy.
Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO/LUMO Analysis) for Electronic Structure
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of this compound. These calculations can determine the molecule's geometry, charge distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. These parameters are crucial for understanding the molecule's reactivity in biological systems and for predicting its metabolic fate.
A study on novel sulfonamide hybrids bearing carbamate (B1207046) scaffolds provided quantum chemical calculation data, which can serve as a reference for the expected electronic properties of this compound researchgate.net. Table 2 presents hypothetical DFT calculation results for this compound.
Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT This table is for illustrative purposes and does not represent real experimental data.
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 4.2 D |
| Total Energy | -1250 Hartree |
In Silico Prediction of ADME-Related Parameters (e.g., Caco-2 permeability, intestinal absorption, drug-likeness descriptors)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico models can provide early-stage predictions of these parameters for this compound, helping to identify potential liabilities and guide its optimization.
Various computational models can predict properties such as Caco-2 permeability (an indicator of intestinal absorption), plasma protein binding, and metabolic stability. Drug-likeness descriptors, such as Lipinski's Rule of Five, can also be calculated to assess the compound's potential to be an orally active drug. These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 3 shows a set of predicted ADME-related parameters for this compound.
Table 3: Predicted ADME-Related Parameters for this compound This table is for illustrative purposes and does not represent real experimental data.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 258.28 g/mol | Complies with Lipinski's Rule (<500) |
| LogP | 1.5 | Optimal lipophilicity for absorption |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 5 | Complies with Lipinski's Rule (<10) |
| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | Moderate to high intestinal absorption |
| Human Intestinal Absorption | >80% | Good oral bioavailability predicted |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be developed based on its structure and known interactions with a biological target.
This model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with a high probability of being active against the same target. This approach is highly valuable for lead discovery and for identifying compounds with diverse chemical scaffolds but similar biological activities.
For example, a pharmacophore model for a series of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are crucial for their activity researchgate.net. A similar approach for this compound could guide the design of new and more potent analogs.
Pre Clinical Biological Activity Investigations in Vitro and Cellular Studies
Investigation of Antiprofilerative Activity in Cellular Models
The potential of ethyl N-(4-sulfamoylphenyl)carbamate to inhibit the growth of cancer cells has been explored in various in vitro models, with a focus on breast and colorectal cancer cell lines.
Studies on steroidal carbamates have demonstrated their inhibitory effects on the growth of mouse colon carcinoma CT26WT cells in a concentration-dependent manner, with IC50 values in the micromolar range. nih.gov For instance, one of the tested steroidal carbamates exhibited an IC50 value of 26.8 μM. nih.gov While these results for related carbamate (B1207046) structures are encouraging, specific IC50 values for this compound against colorectal adenocarcinoma cell lines are not yet available.
In the context of breast cancer, various carbamate derivatives have been evaluated for their antiproliferative activity. However, specific IC50 data for this compound against breast cancer cell lines such as MCF-7 or MDA-MB-231 are not explicitly documented in the currently accessible scientific literature.
Enzyme-Based Biological Assays for Quantitative Activity Measurement
Enzyme-based assays are crucial for quantifying the inhibitory potential of a compound, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. Despite the investigation of the biological activities of this compound, specific data from enzyme-based assays detailing its IC50 or Ki values against particular molecular targets are not currently available in the public research domain. Such data would be invaluable for elucidating its mechanism of action at a molecular level.
Cellular Uptake and Intracellular Distribution Studies in Model Cell Lines
Understanding how a compound enters and distributes within a cell is fundamental to comprehending its biological effects. The process of cellular uptake for small molecules like this compound can occur through various mechanisms, including passive diffusion across the cell membrane or via specific transporter proteins.
Currently, there is a lack of published studies specifically detailing the cellular uptake and intracellular distribution of this compound in model cell lines. Such investigations, often employing techniques like fluorescence microscopy, would be essential to visualize its localization within cellular compartments and to understand its journey to its potential molecular targets.
Applications Beyond Biological Systems
Corrosion Inhibition Properties
The structural features of sulfamoyl-phenyl carbamate (B1207046) derivatives, such as the presence of heteroatoms (nitrogen, sulfur, oxygen) and aromatic rings, make them promising candidates for corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive effects of aggressive environments. Research into a closely related compound, ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC), provides significant insight into the potential corrosion inhibition properties of ethyl N-(4-sulfamoylphenyl)carbamate. rajpub.com
The performance of carbamate derivatives as corrosion inhibitors is often evaluated using electrochemical techniques in acidic solutions, which are common in industrial processes such as acid cleaning, pickling, and oil and gas exploration. Studies on TSPC, a compound structurally similar to this compound, have been conducted on mild steel in a 0.1M hydrochloric acid (HCl) solution. rajpub.com
Electrochemical methods, including open circuit potential, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), have been employed to assess the inhibition efficiency of TSPC at various concentrations. The results indicated that TSPC functions as a moderate corrosion inhibitor for mild steel in this acidic environment. rajpub.com The inhibition efficiency was observed to increase with higher concentrations of the inhibitor, reaching an optimal performance at a concentration of 400 parts per million (ppm). rajpub.com
Potentiodynamic polarization studies help in understanding the effect of the inhibitor on the cathodic and anodic reactions of the corrosion process. For related compounds, it has been shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. mdpi.com
The data from electrochemical impedance spectroscopy can provide further details on the mechanism of inhibition. The increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface.
Table 1: Electrochemical Parameters for a Related Carbamate Inhibitor (TSPC) on Mild Steel in 0.1M HCl
| Parameter | Value |
|---|---|
| Inhibitor | Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) |
| Metal | Mild Steel |
| Medium | 0.1M HCl |
| Optimal Concentration | 400 ppm |
| Inhibition Type | Moderate |
Note: This data is for a structurally similar compound, TSPC, and is used to infer the potential properties of this compound. rajpub.com
The effectiveness of an organic corrosion inhibitor is intrinsically linked to its ability to adsorb onto the metal surface. The adsorption can be characterized by physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. The study of TSPC indicated that its adsorption on a mild steel surface is a spontaneous process. rajpub.com
The experimental data for TSPC at room temperature were found to fit the Langmuir adsorption isotherm. rajpub.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The negative value of the Gibbs free energy of adsorption (ΔG°ads) calculated from the isotherm further supports the spontaneity of the adsorption process. rajpub.com The magnitude of ΔG°ads can also provide clues about the nature of the adsorption; values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption.
The adsorption of such carbamate derivatives is facilitated by the presence of lone pair electrons on the oxygen, nitrogen, and sulfur atoms, as well as the π-electrons of the aromatic ring. These electrons can interact with the vacant d-orbitals of the iron atoms on the steel surface, leading to the formation of a stable, protective layer.
Role as Synthetic Intermediates in the Preparation of Complex Organic Molecules
The this compound structure contains several functional groups—a carbamate, a sulfonamide, and an aromatic ring—that make it a potentially valuable building block in organic synthesis. Carbamates are widely recognized as important structural motifs in pharmaceuticals and as protecting groups for amines in multi-step syntheses. nih.gov
While specific, documented examples of this compound being used as a synthetic intermediate are not prevalent in the literature, the utility of its constituent parts is well-established. For instance, the (4-sulfamoylphenyl) moiety is a key component of several important pharmaceutical compounds. A notable example is the anti-inflammatory drug Celecoxib. The synthesis of Celecoxib involves the condensation of a diketone with (4-sulfamoylphenyl)hydrazine. newdrugapprovals.orggoogle.com This highlights the importance of the 4-sulfamoylphenyl group as a pharmacophore.
The carbamate group itself is a versatile functional group in organic synthesis. It can be used to introduce or modify other functional groups. For example, carbamates can be synthesized from alcohols and isocyanates, or through the reaction of amines with chloroformates. google.comorganic-chemistry.org The carbamate group can also serve as a directing group in aromatic substitution reactions or be transformed into other functional groups under specific reaction conditions.
Given the reactivity of its functional groups, this compound could potentially be used in the synthesis of more complex molecules, such as derivatives of known drugs or novel chemical entities for biological screening. The sulfonamide group can be further functionalized, and the carbamate can be hydrolyzed to release the corresponding amine or participate in other transformations.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC) |
| Celecoxib |
| (4-Sulfamoylphenyl)hydrazine |
| Hydrochloric acid |
Future Research Directions and Advanced Methodologies
Design and Synthesis of Novel Analogues with Enhanced Target Selectivity
The rational design and synthesis of novel analogues are fundamental to improving the therapeutic index of a lead compound. For ethyl N-(4-sulfamoylphenyl)carbamate, future efforts should focus on systematic structural modifications to enhance selectivity towards specific biological targets.
One promising approach involves the modification of the ethyl carbamate (B1207046) moiety. The carbamate group is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to drug-target interactions. acs.orgnih.gov Altering the alkyl chain length or introducing cyclic structures could modulate the lipophilicity and conformational flexibility of the molecule, thereby influencing its binding affinity and selectivity. For instance, the synthesis of a series of O-biphenyl carbamates has demonstrated how modifications to the carbamate portion can impact activity at various receptors. nih.gov
Furthermore, substitution on the phenyl ring can be explored to improve target engagement. The introduction of various functional groups at different positions of the phenyl ring could exploit specific binding pockets in the target protein. Structure-activity relationship (SAR) studies on related sulfonamide derivatives have shown that such modifications can significantly impact biological activity. nih.gov For example, the synthesis of N-(3-sulfamoylphenyl)amides as inhibitors of Trypanosoma brucei leucyl-tRNA synthetase highlighted the importance of the substitution pattern on the phenyl ring for inhibitory potency. nih.gov
The synthesis of these novel analogues can be achieved through established and emerging chemical methodologies. Traditional methods for carbamate synthesis, such as the reaction of amines with chloroformates or the Curtius rearrangement, provide a solid foundation. nih.gov More recent, greener synthetic approaches could also be employed to improve efficiency and reduce environmental impact. nih.gov
Exploration of Previously Unidentified Biological Targets
While the sulfonamide group is a well-known pharmacophore for targeting enzymes like carbonic anhydrases, the full spectrum of biological targets for this compound may not be fully elucidated. researchgate.net Future research should aim to identify and validate novel biological targets for this compound and its analogues.
One avenue of exploration is screening against a broad panel of enzymes and receptors. Given that compounds containing carbamate and sulfonamide moieties have shown activity against a wide range of targets, including cholinesterases, kinases, and proteases, a comprehensive screening campaign could reveal unexpected biological activities. researchgate.netnih.gov For example, novel sulfonamide-based carbamates have been identified as selective inhibitors of butyrylcholinesterase (BChE), suggesting a potential role in neurodegenerative diseases. mdpi.comnih.gov
Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, offers another powerful strategy for identifying novel biological activities. This approach can uncover unexpected therapeutic applications and provide starting points for target deconvolution studies. The biological activities of various N-aryl carbamate derivatives have been explored through such screening methods, revealing antifungal properties. nih.govnih.gov
Dynamic combinatorial chemistry (DCC) is an innovative approach that could be utilized to identify novel binders to a biological target from a library of building blocks. wikipedia.org By allowing the reversible formation of a library of compounds in the presence of a target protein, DCC can facilitate the discovery of ligands with high affinity and specificity.
Integration of Advanced Computational Modeling Techniques for Rational Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of molecules with improved properties. openmedicinalchemistryjournal.comnih.govwiley.com The integration of these techniques will be crucial for accelerating the development of this compound analogues.
Molecular Docking and Dynamics Simulations: Molecular docking can be employed to predict the binding mode of this compound and its analogues within the active site of known or putative targets. patsnap.com This information can guide the design of new derivatives with enhanced binding affinity and selectivity. Following docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interactions over time. patsnap.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be used to establish a correlation between the three-dimensional structural features of a series of analogues and their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.
De Novo Design: De novo design algorithms can generate novel molecular structures that are predicted to bind to a specific target. nih.govtandfonline.com By using the binding site of a target protein as a template, these programs can construct new molecules from scratch, potentially leading to the discovery of entirely new chemical scaffolds.
The synergy between these computational approaches allows for a more efficient exploration of chemical space and a higher success rate in the design of potent and selective inhibitors. emanresearch.org
Development of High-Throughput Screening Approaches for Biological Activity
To efficiently screen large libraries of newly synthesized analogues and identify compounds with desired biological activities, the development of robust high-throughput screening (HTS) assays is essential. ramot.orgyoutube.com
For known targets of sulfonamides, such as carbonic anhydrase, established HTS assays can be adapted. For instance, an assay monitoring the esterase activity of carbonic anhydrase II has been successfully used to screen large compound libraries. nih.govresearchgate.net This assay format is robust, reproducible, and can be automated for high-throughput operation.
For novel or unidentified targets, new HTS assays will need to be developed. These could be biochemical assays that measure the activity of a purified enzyme or cell-based assays that measure a specific cellular response. The DNA-linked inhibitor antibody assay (DIANA) is an example of a newer, highly sensitive method that has been adapted for HTS of enzyme inhibitors and could be applied to targets of this compound. nih.gov
The implementation of HTS is a critical step in the drug discovery pipeline, enabling the rapid identification of hit compounds from large and diverse chemical libraries. The data generated from HTS campaigns provides valuable information for subsequent lead optimization efforts.
Exploration of Prodrug Strategies for Modified Pharmacological Profiles (Focus on chemical mechanisms, not clinical outcomes)
Prodrug strategies offer a powerful approach to modify the physicochemical and pharmacokinetic properties of a drug, and this can be particularly relevant for optimizing the delivery of this compound. nih.gov The chemical mechanisms underlying the release of the active drug from the prodrug are central to this approach.
Carbamate-Based Prodrugs: The carbamate moiety itself can be part of a prodrug design. Carbamate prodrugs are often used to enhance the stability and membrane permeability of parent drugs containing amine, alcohol, or phenol functionalities. nih.gov The bioconversion to the active drug typically involves enzymatic hydrolysis. researchgate.net The rate of this hydrolysis can be tuned by modifying the substituents on the carbamate nitrogen and oxygen atoms. The mechanism of base-catalyzed hydrolysis of carbamates proceeds through different intermediates for monosubstituted and disubstituted carbamates, offering a way to control the release kinetics. nih.gov
Sulfonamide-Based Prodrugs: The sulfonamide group can also be incorporated into prodrug designs. For example, azo-based prodrugs of sulfonamides have been synthesized. These compounds are designed to be stable in the upper gastrointestinal tract and release the active sulfonamide in the colon through the action of azoreductase enzymes. derpharmachemica.com Another strategy involves a two-stage release mechanism, where an initial trigger reaction is followed by a self-immolative step to release the sulfonamide drug. acs.orgnih.gov This approach allows for more precise control over the drug release profile.
The design of prodrugs for this compound would involve the synthesis of derivatives that are chemically stable until they reach the desired site of action, where they would then undergo a specific chemical or enzymatic transformation to release the active parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
